molecular formula C14H23NO2 B1385421 N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine CAS No. 1040683-46-2

N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine

Cat. No.: B1385421
CAS No.: 1040683-46-2
M. Wt: 237.34 g/mol
InChI Key: CNMCDOSSKUVTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine is a useful research compound. Its molecular formula is C14H23NO2 and its molecular weight is 237.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacology and Toxicity of Related Compounds

  • NBOMe Compounds : A class of potent hallucinogens, including derivatives like 25I-NBOMe, have been studied for their pharmacological effects and toxicities. These compounds, acting as strong agonists of the 5-HT2A receptor, have led to several severe intoxications and fatalities, raising public health concerns (Kyriakou et al., 2015). The pharmacological properties of these compounds are linked to their structural features, including the N-benzylmethoxy moiety, which might provide insights into the effects of structurally similar compounds like N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine.

Chemical Properties and Applications

  • Benzoxaboroles : These compounds, derivatives of phenylboronic acids, have been explored for their exceptional properties and applications in various fields, including organic synthesis and biological activity. Benzoxaboroles have been found to display significant biological activity and are under clinical trials for various therapeutic applications (Adamczyk-Woźniak et al., 2009). Although not directly related to this compound, the study of benzoxaboroles highlights the potential of exploring the chemical properties and applications of novel compounds with unique structural features.

Emerging Psychoactive Substances

  • Tryptamines and Phenethylamines : Research on these compounds, including their synthesis, pharmacology, and toxicity, provides valuable information on the effects and risks associated with their use. Studies have highlighted the importance of understanding the chemical and pharmacological properties of these compounds, which can inform the research on related substances (Tittarelli et al., 2014).

Properties

IUPAC Name

N-[[3-(2-ethoxyethoxy)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-4-16-8-9-17-14-7-5-6-13(10-14)11-15-12(2)3/h5-7,10,12,15H,4,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMCDOSSKUVTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.